(2-pyridyldithio)-PEG4-alcohol
Overview
Description
(2-pyridyldithio)-PEG4-alcohol is a compound that features a polyethylene glycol (PEG) spacer arm with a 2-pyridyldithio group. This compound is commonly used in bioconjugation and crosslinking applications due to its ability to form cleavable disulfide bonds. The PEG spacer arm enhances the solubility and flexibility of the molecule, making it suitable for various biochemical and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridyldithio)-PEG4-alcohol typically involves the reaction of a PEG4-alcohol with a 2-pyridyldithio-containing reagent. One common method is to react PEG4-alcohol with 2,2’-dithiodipyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-pyridyldithio)-PEG4-alcohol undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in the 2-pyridyldithio group can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The 2-pyridyldithio group can undergo nucleophilic substitution reactions with thiol-containing compounds, resulting in the formation of new disulfide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiol-containing compounds such as cysteine or glutathione.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiols.
Substitution: New disulfide-linked conjugates.
Scientific Research Applications
(2-pyridyldithio)-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent to link two molecules via disulfide bonds.
Biology: Employed in the modification of proteins and peptides to study protein-protein interactions and protein function.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biocompatible materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of (2-pyridyldithio)-PEG4-alcohol involves the formation and cleavage of disulfide bonds. The 2-pyridyldithio group reacts with thiol-containing molecules to form a disulfide bond, which can be cleaved under reducing conditions. This reversible reaction allows for the controlled release of conjugated molecules, making it useful in drug delivery and bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another crosslinking reagent with a shorter spacer arm.
Sulfo-LC-SPDP: A water-soluble version of SPDP with a longer spacer arm.
N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP): Similar to SPDP but with a different spacer length.
Uniqueness
(2-pyridyldithio)-PEG4-alcohol is unique due to its PEG spacer arm, which provides enhanced solubility and flexibility compared to other crosslinking reagents. This makes it particularly suitable for applications requiring high solubility and biocompatibility.
Properties
IUPAC Name |
2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c15-5-6-16-7-8-17-9-10-18-11-12-19-20-13-3-1-2-4-14-13/h1-4,15H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGYTXVKRZYCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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